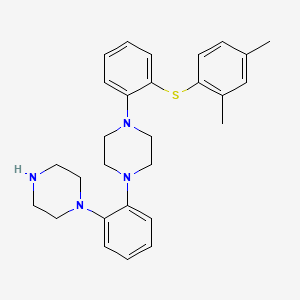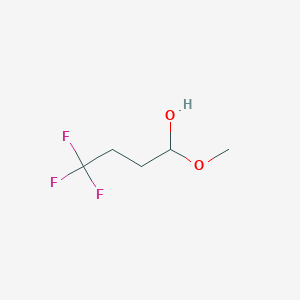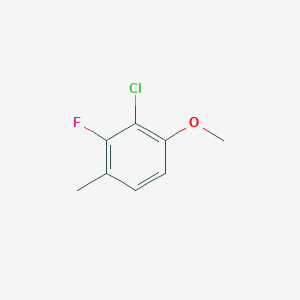
Vortioxetine Impurity 14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vortioxetine Impurity 14 is a process-related impurity associated with the synthesis of Vortioxetine, an antidepressant drug used to treat major depressive disorder. Vortioxetine is known for its multimodal mechanism of action, which involves modulation of serotonin receptors and inhibition of serotonin reuptake. Impurities like this compound are crucial to study as they can impact the efficacy and safety of the pharmaceutical product.
Métodos De Preparación
The preparation of Vortioxetine Impurity 14 involves specific synthetic routes and reaction conditions. One method includes the reaction of thiositagliptin with halogen acetyl halide to generate the target product in one step. The process involves mild reaction conditions and high product yield . Another method involves reacting Vortioxetine or its salt with o-bromoiodobenzene under the action of a palladium catalyst and alkali to obtain the impurity . These methods highlight the importance of controlled reaction conditions to achieve high purity and yield.
Análisis De Reacciones Químicas
Vortioxetine Impurity 14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Vortioxetine Impurity 14 has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of Vortioxetine, helping to improve the synthesis and formulation of the drug.
Biology: It aids in understanding the biological interactions and potential side effects of Vortioxetine.
Medicine: It is crucial for ensuring the safety and efficacy of Vortioxetine by identifying and quantifying impurities.
Mecanismo De Acción
The mechanism of action of Vortioxetine Impurity 14 is not fully understood. it is believed to interact with similar molecular targets as Vortioxetine. Vortioxetine acts as a serotonin reuptake inhibitor and modulates various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT3, 5-HT1D, and 5-HT7 . These interactions are crucial for its antidepressant effects.
Comparación Con Compuestos Similares
Vortioxetine Impurity 14 can be compared with other impurities and isomers of Vortioxetine:
Isomer-1: Another impurity with a similar structure but different positional isomerism.
Isomer-2: Differentiated by its unique structural arrangement.
Isomer-3: Another structurally similar impurity with distinct properties. The uniqueness of this compound lies in its specific synthetic route and the conditions required for its formation, which differ from those of other impurities.
Propiedades
Fórmula molecular |
C28H34N4S |
|---|---|
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]-4-(2-piperazin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C28H34N4S/c1-22-11-12-27(23(2)21-22)33-28-10-6-5-9-26(28)32-19-17-31(18-20-32)25-8-4-3-7-24(25)30-15-13-29-14-16-30/h3-12,21,29H,13-20H2,1-2H3 |
Clave InChI |
FTYXWHNWGGQBIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C4=CC=CC=C4N5CCNCC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Benzhydrylideneamino)-1-(10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone](/img/structure/B12103993.png)


![1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol](/img/structure/B12104001.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12104003.png)





![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)
![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
